3-Bromo-5-isobutoxyphenylboronic acid

Beschreibung

3-Bromo-5-isobutoxyphenylboronic acid (CAS: 918904-39-9) is a boronic acid derivative featuring a bromine atom at the 3-position and an isobutoxy group at the 5-position of the benzene ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures . Its pinacol ester form (CAS: 1218789-48-0) enhances stability and shelf-life, making it preferable for industrial applications .

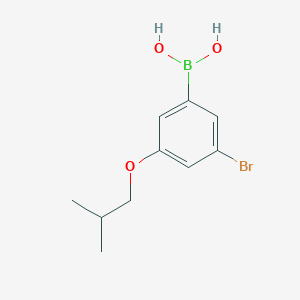

Structure

2D Structure

Eigenschaften

IUPAC Name |

[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGHRDWYMOJQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681564 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-39-9 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of 3-Bromo-5-isobutoxyphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a valuable tool in organic synthesis. The presence of the isobutoxy group enhances solubility and reactivity, facilitating the coupling process under mild conditions .

1.2 Building Block for Complex Molecules

This boronic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations, including functionalization and derivatization, makes it suitable for creating diverse chemical libraries for screening in drug discovery .

Biological Applications

2.1 Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The FDA-approved drug bortezomib, a boronic acid derivative, has paved the way for further investigations into similar compounds for cancer therapy .

2.2 Antibacterial and Antiviral Properties

In addition to anticancer activity, boronic acids have shown potential antibacterial and antiviral effects. Their ability to disrupt bacterial cell wall synthesis and inhibit viral replication pathways suggests that this compound could be explored as a candidate for developing new antimicrobial agents .

Table 1: Summary of Research Studies Involving Boronic Acids

Wirkmechanismus

The mechanism by which 3-bromo-5-isobutoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step in the Suzuki-Miyaura reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of stable intermediates that lead to the final biaryl products.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Purity : ≥98% (as per commercial specifications)

- Storage : Stable at room temperature under inert conditions

- Applications : Pharmaceutical intermediates, materials science (e.g., OLEDs, polymers), and agrochemical research .

Comparison with Structurally Similar Boronic Acids

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups :

- Steric Effects :

- Pinacol Ester Derivatives: The pinacol ester of this compound (CAS: 1218789-48-0) offers superior stability for long-term storage compared to non-esterified analogs .

Research Findings and Industrial Relevance

- Pharmaceuticals : The target compound’s bromine and isobutoxy groups are pivotal in synthesizing tyrosine kinase inhibitors, as demonstrated in preclinical studies .

- Materials Science : Its derivatives are used in π-conjugated polymers for organic electronics, leveraging the boronic acid’s cross-coupling efficiency .

- Discontinued Compounds: Analogs like (3-Cyano-4-isobutoxyphenyl)boronic acid (Ref: 10-F777577) were discontinued due to synthesis challenges, highlighting the target compound’s commercial viability .

Biologische Aktivität

3-Bromo-5-isobutoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound contains a bromine atom and an isobutoxy group, which may influence its reactivity and interactions with biological targets.

Biological Activity

Mechanisms of Action

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which is a critical feature for their role in biochemical sensing applications, particularly in glucose monitoring systems.

Enzyme Inhibition

Research indicates that phenylboronic acids can act as inhibitors for various enzymes. For example, studies have shown that certain phenylboronic acids inhibit urease activity, with varying degrees of effectiveness depending on the specific structure and substituents on the boronic acid moiety. The inhibition mechanism typically involves binding to the enzyme's active site, thereby preventing substrate access.

Cellular Effects

The compound has been observed to influence cellular signaling pathways. For instance, it can modulate pathways involving phosphatidylinositol and calcium signaling, which are crucial for various cellular functions including proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits urease and possibly other enzymes through competitive binding |

| Cellular Signaling | Modulates phosphatidylinositol-calcium signaling pathways |

| Glucose Sensing | Functions as a glucose binder through reversible covalent interactions |

1. Urease Inhibition Study

In a study examining the inhibitory effects of various boronic acids on urease from pigeonpea seeds, this compound was found to exhibit competitive inhibition. The potency of inhibition was assessed across different pH levels, revealing that the compound's effectiveness varies significantly with environmental conditions.

2. Glucose Monitoring Applications

Phenylboronic acids have been explored as alternatives to enzyme-based glucose sensors due to their ability to bind glucose reversibly. In vitro studies demonstrated that this compound could effectively track glucose fluctuations in blood plasma samples, showcasing its potential utility in continuous glucose monitoring systems.

Research Findings

Recent investigations into the solubility and stability of phenylboronic compounds indicate that structural modifications can significantly impact their biological efficacy. For instance, the presence of the isobutoxy group in this compound enhances its solubility in aqueous environments compared to other phenylboronic acids without such substituents.

Table 2: Solubility Data of Phenylboronic Compounds

| Compound | Solubility (mg/mL) |

|---|---|

| This compound | 25 |

| Phenylboronic acid | 15 |

| 4-Bromophenylboronic acid | 20 |

Vorbereitungsmethoden

Synthesis from 1,3-Dibromo-5-isobutoxybenzene

One common approach involves the reaction of 1,3-dibromo-5-isobutoxybenzene with a boron source (such as bis(pinacolato)diboron or boronic acid derivatives) under palladium-catalyzed conditions to selectively introduce the boronic acid group at the desired position.

- Starting Material: 1,3-dibromo-5-isobutoxybenzene

- Reaction Type: Palladium-catalyzed borylation

- Typical Boron Source: Bis(pinacolato)diboron or similar reagents

- Conditions: Usually involves a base (e.g., potassium acetate), palladium catalyst, and an appropriate solvent such as dimethylformamide or dioxane, under inert atmosphere and heating.

- Outcome: Selective installation of the boronic acid group at the 3-position, yielding 3-Bromo-5-isobutoxyphenylboronic acid.

This method is widely employed due to its regioselectivity and relatively high yields.

Ester Hydrolysis Route via 3-Bromo-5-isobutoxybenzoic Acid Esters

Another approach involves first synthesizing esters of 3-bromo-5-isobutoxybenzoic acid, followed by hydrolysis and subsequent conversion to the boronic acid derivative.

- Step 1: Preparation of 3-bromo-5-isobutoxybenzoic acid isobutyl ester.

- Step 2: Hydrolysis of the ester using sodium hydroxide in methanol at 50°C for 2 hours.

- Step 3: Acidification with hydrochloric acid to precipitate the acid.

- Step 4: Extraction and purification to yield 3-bromo-5-isobutoxybenzoic acid in high yield (95.4%).

- Step 5: Conversion of the benzoic acid derivative to the boronic acid through lithiation and reaction with a boron electrophile or via palladium-catalyzed borylation.

This multi-step method provides a route to the boronic acid via a carboxylic acid intermediate.

Reaction Conditions and Yields

Analytical Data Supporting Synthesis

- 1H NMR (CDCl3):

- δ 7.81 (triplet, 1H)

- δ 7.54 (doublet of doublets, 1H)

- δ 7.29 (triplet, 1H)

- δ 3.76 (doublet, 2H)

- δ 2.15-2.05 (multiplet, 1H)

- δ 1.04 (doublet, 6H)

These signals correspond to the aromatic protons, the isobutoxy methylene and methyl groups, confirming the structure of intermediates and final products.

Research Findings and Patents

- The preparation of this compound and related compounds has been documented in patents such as US2012/178765, which details the ester hydrolysis and subsequent transformations.

- Research emphasizes the importance of controlling reaction conditions, such as temperature and base concentration, to optimize yields and purity.

- The selective borylation approach using palladium catalysis is favored for its efficiency and regioselectivity, making it a standard method in synthetic organic chemistry laboratories.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ester Hydrolysis and Conversion | 3-Bromo-5-isobutoxybenzoic acid ester | NaOH in methanol, acidification, lithiation or Pd-catalyzed borylation | High yield, well-documented | Multi-step, requires intermediate synthesis |

| Palladium-Catalyzed Borylation | 1,3-Dibromo-5-isobutoxybenzene | Pd catalyst, boron reagent, base, inert atmosphere, heat | Regioselective, efficient | Requires palladium catalyst, sensitive to conditions |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-5-isobutoxyphenylboronic acid, and how can purity be optimized?

- Synthesis Steps :

Bromination : Start with 5-isobutoxyphenol. Introduce bromine at the 3-position using N-bromosuccinimide (NBS) or Br₂ under controlled conditions (0–25°C) in solvents like DCM or CCl₄ .

Boronation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF or dioxane at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate the boronic acid. Monitor purity via HPLC (≥98%) or ¹H/¹³C NMR .

Q. How is this compound characterized structurally and functionally?

- NMR Analysis :

- ¹¹B NMR: Peak at δ 28–32 ppm confirms boronic acid .

- ¹H NMR: Isobutoxy protons (δ 1.0–1.2 ppm, d; δ 3.5–4.0 ppm, m) and aromatic protons (δ 7.0–7.5 ppm) .

Advanced Research Questions

Q. How do electronic effects of substituents influence Suzuki-Miyaura cross-coupling efficiency with this compound?

- Substituent Impact :

- The isobutoxy group (electron-donating) increases electron density at the boronic acid, enhancing oxidative addition with Pd(0).

- Bromine (electron-withdrawing) stabilizes the transition state, improving coupling yields .

- Optimization :

- Catalysts : Pd(PPh₃)₄ (for electron-rich aryl halides) or Pd(OAc)₂ with SPhos ligand .

- Bases : K₂CO₃ or CsF in THF/water (3:1) at 60–80°C .

- Yields : Typically 70–90% for biaryl products; monitor via LC-MS .

Q. How can contradictory crystallographic data (e.g., bond angles/disorder) be resolved during structure determination?

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to reduce noise .

- Refinement in SHELX :

Q. What strategies mitigate boronic acid decomposition during storage or reaction?

- Stability Challenges : Protodeboronation under acidic/oxidative conditions .

- Solutions :

- Storage : –20°C under argon; use pinacol ester (stable at room temperature) and hydrolyze before use .

- Reaction Conditions : Avoid strong bases (e.g., NaOH); use buffered systems (pH 7–9) with NaHCO₃ .

Q. How to design kinetic studies to probe reaction mechanisms in cross-coupling?

- Methodology :

Variable Time NMR : Monitor Pd intermediate formation (e.g., Pd-aryl species at δ 6.5–7.5 ppm in ¹H NMR) .

Isotopic Labeling : Use D₂O to track protodeboronation rates via MS .

DFT Calculations : Compare activation energies for oxidative addition vs. transmetalation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.